N-[2-(4-chlorophenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the quinazolinone core in the presence of a Lewis acid catalyst.
Attachment of the Acetamide Moiety: The final step involves the reaction of the intermediate product with an acetamide derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one.
Chlorophenyl Derivatives: Compounds with a chlorophenyl group, such as 4-chlorobenzamide and 4-chlorophenylacetic acid.
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is unique due to its combination of a quinazolinone core, a chlorophenyl group, and an acetamide moiety
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to detail its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a quinazolinone core structure, which is known for various pharmacological properties. The presence of the 4-chlorophenyl group and the acetamide moiety contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Compounds with similar structures have been shown to exhibit:
- COX-2 Inhibition : Some derivatives of quinazolinones have demonstrated significant COX-2 inhibitory activity, which is crucial for anti-inflammatory effects. For instance, compounds with para-substituted aryl groups showed enhanced COX-2 selectivity and potency .
Efficacy in Assays
In vitro studies have assessed the compound's effectiveness against various targets:
- Anti-inflammatory Activity : A study indicated that similar quinazolinone derivatives exhibited up to 47% inhibition of COX-2 at concentrations of 20 μM . While specific data on this compound is limited, its structural analogs suggest potential efficacy in this area.
- Antimicrobial Activity : Compounds containing quinazolinone frameworks have been evaluated for antimicrobial properties. The presence of electron-withdrawing groups like chlorine can enhance their activity against bacterial strains .
Study 1: COX-2 Inhibitory Activity
In a comparative study involving various quinazolinone derivatives, researchers synthesized multiple compounds and evaluated their COX-2 inhibitory potential. The most active compound achieved 47% inhibition at 20 μM concentration, indicating that modifications at the phenyl rings significantly affect bioactivity .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of related compounds. The results revealed that certain derivatives exhibited moderate to strong activity against common pathogens, suggesting that structural modifications could enhance efficacy against resistant strains .
Table 1: Biological Activity Comparison of Quinazolinone Derivatives
Compound Name | COX-2 Inhibition (%) | Concentration (μM) | Antimicrobial Activity |
---|---|---|---|
Compound A | 47 | 20 | Moderate |
Compound B | 27 | 22 | Strong |
N-[2-(4-chlorophenyl)ethyl]-... | TBD | TBD | TBD |
Table 2: Structural Modifications and Their Effects on Activity
Modification | Effect on Activity |
---|---|
Para-substitution | Increased COX-2 selectivity |
Electron-withdrawing groups | Enhanced antimicrobial activity |
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c25-19-12-10-17(11-13-19)14-15-26-22(29)16-28-21-9-5-4-8-20(21)23(27-24(28)30)18-6-2-1-3-7-18/h1-13H,14-16H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTDGEZFXARQHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NCCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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